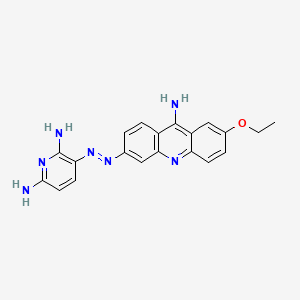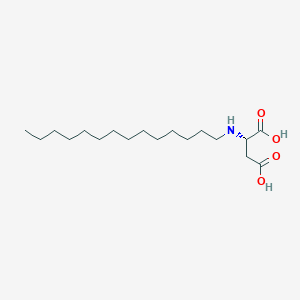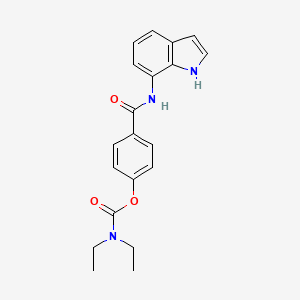
N-(アジド-peg4)-n-ビス(peg4-酸)
概要
説明
“N-(Azido-peg4)-n-bis(peg4-acid)” is a polyethylene glycol-containing reagent with a terminal carboxylic acid . It is a popular PEG reagent that contains an azide group with a terminal carboxylic acid . The hydrophilic PEG4 spacer in the compound increases its solubility in aqueous media .
Synthesis Analysis
The terminal carboxylic acid of “N-(Azido-peg4)-n-bis(peg4-acid)” can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .Molecular Structure Analysis
The molecular weight of “N-(Azido-peg4)-n-bis(peg4-acid)” is 291.30 . Its chemical composition is C11H21N3O6 .Chemical Reactions Analysis
The azide group in “N-(Azido-peg4)-n-bis(peg4-acid)” can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .Physical And Chemical Properties Analysis
“N-(Azido-peg4)-n-bis(peg4-acid)” is a colorless to slightly yellow oil . It is soluble in DMSO, DMF, DCM, THF, and Chloroform .科学的研究の応用
タンパク質の標識と架橋
“N-(アジド-peg4)-n-ビス(peg4-酸)”は、タンパク質の一次アミンまたはアミンでコーティングされたポリマー表面を修飾して、ホスフィン修飾分子に連結するために使用できるアミン反応性化合物です {svg_1}. このNHSエステル化合物は、一次アミン(例:リシン残基の側鎖またはアミノシランでコーティングされた表面)と反応して共有結合を形成します {svg_2}.
クリックケミストリー
“N-(アジド-peg4)-n-ビス(peg4-酸)”中のアジド基は、クリックケミストリーによってアルキン、BCN、DBCOと反応して安定なトリアゾール結合を生成することができます {svg_3}. この反応は非常に効率的で特異的であり、生物学的サンプル中の誘導体化された分子のコンジュゲーションを可能にします {svg_4}.
薬物コンジュゲーション
“N-(アジド-peg4)-n-ビス(peg4-酸)”中の末端カルボン酸は、活性化剤(例:EDC、またはHATU)の存在下で、一次アミン基と反応して安定なアミド結合を形成することができます {svg_5}. この特性は、膠芽腫などの疾患の治療のための標的化薬物コンジュゲートの開発に利用されてきました {svg_6}.
ナノ粒子表面改質
“N-(アジド-peg4)-n-ビス(peg4-酸)”は、前立腺癌に対する部位特異的デリバリーのための二重薬物コンジュゲートをロードしたナノ粒子プラットフォームの開発に使用されてきました {svg_7}. この化合物は、一次アミン基と安定なアミド結合を形成する能力により、ナノ粒子の表面を改質し、標的化能力を強化します {svg_8}.
PEGylation
“N-(アジド-peg4)-n-ビス(peg4-酸)”中の親水性PEGスペーサーは、水性媒体での溶解度を高めます {svg_9}. この特性により、治療薬の薬物動態と安定性を向上させるプロセスであるPEGylationに適しています {svg_10}.
神経変性疾患研究
“N-(アジド-peg4)-n-ビス(peg4-酸)”は、マウスにおけるタウ伝播の軽減に有望な結果を示した、デンドリマーコンジュゲートnSMase2阻害剤の開発に使用されてきました {svg_11}. これは、アルツハイマー病などの神経変性疾患の研究と治療における潜在的な応用を示唆しています {svg_12}.
作用機序
Target of Action
N-(Azido-peg4)-n-bis(peg4-acid), also known as N-(Azido-PEG4)-N-bis(PEG4-acid) HCl, is a polyethylene glycol (PEG) derivative . It is primarily designed to react with primary amine groups . The primary targets of this compound are therefore molecules with primary amine groups.
Mode of Action
The compound contains an azide group and a terminal carboxylic acid . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The terminal carboxylic acid moiety is capable of reacting with primary amino groups, aided by coupling agents such as HATU, to establish a stable amide bond .
Pharmacokinetics
The pharmacokinetics of N-(Azido-peg4)-n-bis(peg4-acid) are influenced by its PEG structure. The hydrophilic PEG spacer increases solubility in aqueous media , which can enhance its distribution in the body.
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
N-(Azido-PEG4)-N-bis(PEG4-acid) HCl plays a significant role in biochemical reactions, particularly in the formation of stable amide bonds. The azide group can react with alkyne, BCN, or DBCO via click chemistry to yield a stable triazole linkage . The terminal carboxylic acids can react with primary amine groups in the presence of activators such as EDC or HATU to form stable amide bonds . This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the conjugation of biomolecules and enhancing their solubility and stability in aqueous solutions.
Cellular Effects
N-(Azido-PEG4)-N-bis(PEG4-acid) HCl influences various cellular processes by enhancing the solubility and stability of conjugated biomolecules. This compound can affect cell signaling pathways, gene expression, and cellular metabolism by facilitating the delivery and stability of therapeutic agents and other biomolecules within cells . The hydrophilic PEG spacer in N-(Azido-PEG4)-N-bis(PEG4-acid) HCl increases solubility in aqueous media, which can improve the bioavailability and efficacy of conjugated biomolecules .
Molecular Mechanism
The molecular mechanism of N-(Azido-PEG4)-N-bis(PEG4-acid) HCl involves its reactivity in click chemistry reactions and the formation of stable amide bonds. The azide group reacts with alkyne, BCN, or DBCO to form a stable triazole linkage, while the terminal carboxylic acids react with primary amine groups to form stable amide bonds . These reactions facilitate the conjugation of biomolecules, enhancing their solubility, stability, and bioavailability in aqueous solutions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(Azido-PEG4)-N-bis(PEG4-acid) HCl can change over time due to its stability and degradation. This compound is stable at -20°C and can be shipped at ambient temperature . Long-term effects on cellular function have been observed in in vitro and in vivo studies, where the stability and solubility of conjugated biomolecules are maintained over time .
Dosage Effects in Animal Models
The effects of N-(Azido-PEG4)-N-bis(PEG4-acid) HCl vary with different dosages in animal models. At lower dosages, this compound enhances the solubility and stability of conjugated biomolecules, improving their bioavailability and efficacy . At higher dosages, toxic or adverse effects may be observed, highlighting the importance of optimizing dosage levels in research and therapeutic applications .
Metabolic Pathways
N-(Azido-PEG4)-N-bis(PEG4-acid) HCl is involved in metabolic pathways that enhance the solubility and stability of conjugated biomolecules. The azide group reacts with alkyne, BCN, or DBCO via click chemistry to form stable triazole linkages, while the terminal carboxylic acids react with primary amine groups to form stable amide bonds . These reactions facilitate the conjugation of biomolecules, improving their solubility, stability, and bioavailability in aqueous solutions .
Transport and Distribution
N-(Azido-PEG4)-N-bis(PEG4-acid) HCl is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The hydrophilic PEG spacer in this compound increases solubility in aqueous media, facilitating its transport and distribution within cells and tissues . This compound can also interact with specific transporters and binding proteins, influencing its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of N-(Azido-PEG4)-N-bis(PEG4-acid) HCl is influenced by its hydrophilic PEG spacer and reactive groups. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . The localization of N-(Azido-PEG4)-N-bis(PEG4-acid) HCl within cells can affect its activity and function, enhancing the solubility, stability, and bioavailability of conjugated biomolecules .
特性
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H62N4O16/c33-35-34-3-9-43-15-21-49-27-30-52-24-18-46-12-6-36(4-10-44-16-22-50-28-25-47-19-13-41-7-1-31(37)38)5-11-45-17-23-51-29-26-48-20-14-42-8-2-32(39)40/h1-30H2,(H,37,38)(H,39,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWVORJINOLNTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H62N4O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
758.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[8-[(3,4-dimethylphenyl)sulfamoyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B609372.png)
![6-((4-chlorobenzyl)oxy)-3-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-3',5'-bis(trifluoromethyl)-[1,1'-biphenyl]-2-ol](/img/structure/B609373.png)
![4'-chloro-6-((4-chlorobenzyl)oxy)-3-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-ol](/img/structure/B609374.png)




![(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B609386.png)
![2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[5-[[3-[[1-(2-methoxyethyl)triazol-4-yl]methoxy]phenyl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B609387.png)


